molecular formula C10H12BrNO B8805052 4-Bromo-1-methoxy-5,6,7,8-tetrahydroisoquinoline

4-Bromo-1-methoxy-5,6,7,8-tetrahydroisoquinoline

Cat. No. B8805052
M. Wt: 242.11 g/mol
InChI Key: LPZIZTKXVGOBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795278B2

Procedure details

47.7 g (209 mmol) of 4-bromo-5,6,7,8-tetrahydro-2H-isoquinolin-1-one are dissolved in 1 l of chloroform and, after addition of 77.8 g (282 mmol) of silver(I) carbonate and 53.5 ml (118.7 g, 836 mmol) of methyl iodide, stirred at 50° C. for 3 h. After cooling, the suspension is filtered through Celite, concentrated and chromatographed on silica gel using n-heptane with addition of 2% ethyl acetate. A colorless oil (42.5 g, 84% yield) is obtained.
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
53.5 mL
Type
reactant
Reaction Step Two
Quantity
77.8 g
Type
catalyst
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5](=[O:12])[NH:4][CH:3]=1.[CH3:13]I>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+].[Ag+]>[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([O:12][CH3:13])=[N:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
47.7 g
Type
reactant
Smiles
BrC1=CNC(C=2CCCCC12)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
53.5 mL
Type
reactant
Smiles
CI
Name
Quantity
77.8 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the suspension is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
ADDITION
Type
ADDITION
Details
with addition of 2% ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CN=C(C=2CCCCC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.